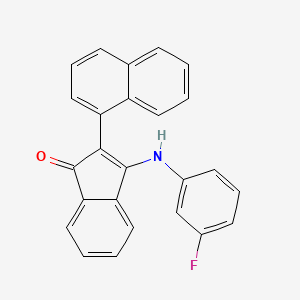

3-((3-Fluorophenyl)amino)-2-naphthylinden-1-one

Description

3-((3-Fluorophenyl)amino)-2-naphthylinden-1-one is a fluorinated aromatic compound featuring a naphthylindenone core substituted with a 3-fluorophenylamino group.

Properties

IUPAC Name |

3-(3-fluoroanilino)-2-naphthalen-1-ylinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H16FNO/c26-17-9-6-10-18(15-17)27-24-21-12-3-4-13-22(21)25(28)23(24)20-14-5-8-16-7-1-2-11-19(16)20/h1-15,27H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOHQPSKWNJBJGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=C(C4=CC=CC=C4C3=O)NC5=CC(=CC=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H16FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Fluorophenyl)amino)-2-naphthylinden-1-one typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, the selection of appropriate solvents and reagents is crucial to ensure the scalability and cost-effectiveness of the industrial production.

Chemical Reactions Analysis

Types of Reactions

3-((3-Fluorophenyl)amino)-2-naphthylinden-1-one can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding amines or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-((3-Fluorophenyl)amino)-2-naphthylinden-1-one has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound’s biological activity makes it a candidate for studying various biochemical pathways and interactions.

Medicine: Due to its potential therapeutic properties, it is investigated for its use in drug development and treatment of diseases.

Mechanism of Action

The mechanism of action of 3-((3-Fluorophenyl)amino)-2-naphthylinden-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Substituent Effects: Fluorine vs. Chlorine

Compound : 3-Chloro-N-phenyl-phthalimide ()

- Core Structure: Phthalimide vs. naphthylindenone.

- Substituents: Chlorine (Cl) at the 3-position vs. fluorine (F) at the 3-fluorophenylamino group.

- Key Differences :

- Electron Effects : Fluorine’s higher electronegativity and smaller atomic radius compared to chlorine may reduce steric hindrance and enhance dipole interactions.

- Bioactivity : Fluorine often improves metabolic stability and bioavailability in pharmaceuticals, whereas chlorine may increase lipophilicity but with higher toxicity risks .

Fluorinated Aromatic Systems

Compound : 1-Fluoronaphthalene (, Compound f)

- Core Structure: Naphthalene vs. naphthylindenone.

- Substituents: Fluorine directly on naphthalene vs. 3-fluorophenylamino side chain.

- Applications: 1-Fluoronaphthalene is a simple fluorinated hydrocarbon, while the target compound’s complexity suggests utility in pharmaceuticals or advanced materials .

Pharmaceutical Relevance: Shared 3-Fluorophenylamino Motif

- Core Structure: Quinazolinyl-pyrazolyl complex vs. naphthylindenone.

- Substituents: Both share a 3-fluorophenylamino group.

- Key Differences: Complexity: AZD1152 is a phosphate prodrug with multiple functional groups, whereas the target compound is simpler. Bioactivity: The 3-fluorophenylamino group in AZD1152 contributes to kinase inhibition, suggesting the target compound may also interact with biological targets but likely with distinct selectivity .

Data Table: Structural and Functional Comparisons

Biological Activity

The compound 3-((3-Fluorophenyl)amino)-2-naphthylinden-1-one is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be described as follows:

- Molecular Formula: C₁₈H₁₅F₁N₁O

- Molecular Weight: 287.32 g/mol

The compound features an indene core fused with a naphthalene moiety, which is substituted at the 3-position by a fluorophenyl group. This structural arrangement is significant for its biological activity.

Anticancer Activity

Research has indicated that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines. For instance:

- Cell Lines Tested: HCC827 (lung cancer), MCF-7 (breast cancer), and SH-SY5Y (neuroblastoma).

- IC₅₀ Values: The compound showed an IC₅₀ value of approximately 0.09 μM against HCC827 cells, indicating potent antiproliferative activity .

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with cancer cell survival and proliferation. Specifically, it has been observed to inhibit the PI3K/AKT/mTOR pathway, which is crucial for cell growth and metabolism in many cancers .

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity. The compound was evaluated against a panel of bacterial strains, showing moderate inhibitory effects, which warrants further investigation into its potential as an antimicrobial agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound. Variations in substituents on the naphthalene and indene rings can significantly affect potency and selectivity. For instance, modifications at the 3-position of the fluorophenyl group have been shown to enhance anticancer activity while altering pharmacokinetic properties .

Summary of Biological Activities

| Activity Type | Cell Line | IC₅₀ (μM) | Comments |

|---|---|---|---|

| Anticancer | HCC827 | 0.09 | High potency |

| Anticancer | MCF-7 | TBD | Further studies needed |

| Antimicrobial | E. coli | TBD | Moderate inhibition observed |

Selectivity Profile

| Cell Line | GI₅₀ (μM) | Selectivity Index |

|---|---|---|

| COLO 205 | <10 | 9.24 |

| T-47D | <10 | 5.65 |

| HOP-62 | <10 | 4.94 |

Study 1: Evaluation of Antiproliferative Effects

In a study conducted by [source], the antiproliferative effects of this compound were assessed using a panel of human tumor cell lines. The results indicated that the compound displayed significant cytotoxicity against non-small cell lung cancer cells with an IC₅₀ value lower than many standard chemotherapeutics.

Study 2: Mechanistic Insights into PI3K Pathway Inhibition

Another study investigated the compound's ability to inhibit the PI3K signaling pathway in HCC827 cells. Western blot analysis revealed a marked reduction in phosphorylated AKT levels following treatment with this compound, confirming its role as a PI3K inhibitor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.